N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide
Description
N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide is a structurally complex molecule featuring a 1,2-thiazinan ring with a sulfone group (1,1-dioxido modification), a 6-fluoroindole moiety, and a phenyl-propanamide backbone. The sulfone group may enhance metabolic stability, while the 6-fluoroindole could improve lipophilicity and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C21H22FN3O3S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-3-(6-fluoroindol-1-yl)propanamide |
InChI |
InChI=1S/C21H22FN3O3S/c22-17-7-6-16-8-11-24(20(16)14-17)12-9-21(26)23-18-4-3-5-19(15-18)25-10-1-2-13-29(25,27)28/h3-8,11,14-15H,1-2,9-10,12-13H2,(H,23,26) |
InChI Key |
BHZIMFXUNSGUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiazinan Ring: This can be achieved by reacting an appropriate amine with sulfur and carbon dioxide under controlled conditions.
Introduction of the Indole Group: The indole moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable indole derivative and a halogenated precursor.
Final Assembly: The final step involves the coupling of the thiazinan and indole intermediates to form the desired compound.
Chemical Reactions Analysis
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Materials Science: Its structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets in the body. The thiazinan ring may interact with sulfur-containing enzymes, while the indole moiety can bind to specific receptors or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Structural Differences :
- The target compound replaces the biphenyl group with a 1,2-thiazinan-sulfone-substituted phenyl ring.
- The 6-fluoroindole in the target contrasts with the 3-indolyl group in this analog.
- Fluorine at the 6-position of indole may enhance membrane permeability relative to the 3-indolyl substitution .
Sulfamethoxazole Derivatives ()
- Example Compounds: 3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (Compound 7).
- Comparison :
Naproxen-Indole Hybrids ()
- Example : N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
- Key Differences :
Dibenzo[b,f][1,4,5]thiadiazocin Derivatives ()
- Example : (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide.
- Comparison :
Hypothetical Pharmacological and Physicochemical Properties
Physicochemical Profile
Biological Activity
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide is a complex organic compound notable for its unique combination of thiazinane and indole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C21H22FN3O3S
- Molecular Weight : 415.5 g/mol
- CAS Number : 1324097-83-7
The structural features of this compound include a thiazinane ring and a fluoroindole moiety, which contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Compounds with indole and thiazinane structures have been reported to exhibit significant antitumor properties. The unique combination in this compound may enhance its efficacy against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Fluorophenyl)-N'-(thiazol-2-yl)urea | Contains thiazole instead of thiazinane | Antitumor activity |
| 5-Fluoroindole | Indole structure without thiazine | Antimicrobial and anticancer properties |
| 2-(Thiazolyl)-4(3H)-quinazolinone | Thiazole fused with quinazolinone | Antimicrobial activity |
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research indicates that similar compounds have demonstrated efficacy against various bacterial and fungal strains. Future studies are needed to evaluate the specific antimicrobial spectrum of this compound.
The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes or receptors. These interactions can alter cellular pathways associated with inflammation and cancer progression.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include cyclization reactions facilitated by strong bases and solvents like dimethylformamide (DMF). The synthetic route is optimized for high yield and purity, often employing techniques such as chromatography for purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
